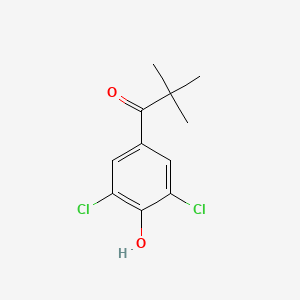
1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H12Cl2O2 This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a dimethylpropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxybenzaldehyde and 2,2-dimethylpropanal.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product along with water as a byproduct.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize the formation of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-hydroxybenzaldehyde or 3,5-dichloro-4-hydroxybenzoic acid.
Reduction: Formation of 1-(3,5-dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of urate transporters, reducing uric acid levels in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dichloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of dimethylpropanone.
3,5-Dichloro-4-hydroxybenzaldehyde: Lacks the dimethylpropanone group.
3,5-Dichloro-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of the dimethylpropanone group.
Uniqueness
1-(3,5-Dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone moiety, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H12Cl2O2 |
|---|---|
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
1-(3,5-dichloro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,3)10(15)6-4-7(12)9(14)8(13)5-6/h4-5,14H,1-3H3 |
InChI-Schlüssel |
RWTALRMZYAYHFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



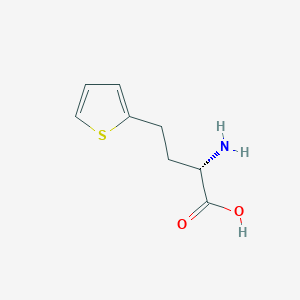
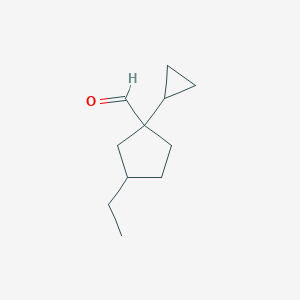
![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)
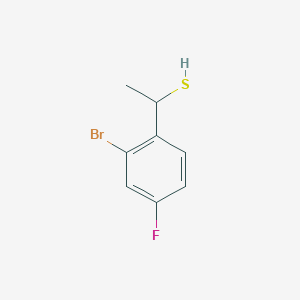
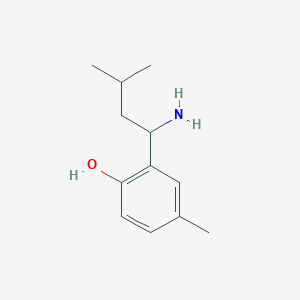

![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
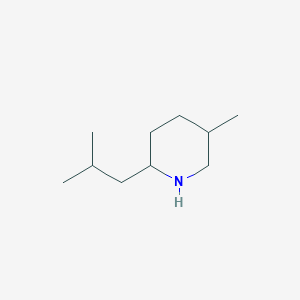

![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![3-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308688.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)
